molecular formula C16H19ClFN B1522900 2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline hydrochloride CAS No. 1251922-86-7

2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline hydrochloride

Cat. No.: B1522900
CAS No.: 1251922-86-7
M. Wt: 279.78 g/mol
InChI Key: DTMDXFYXCGZFBR-UHFFFAOYSA-N
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Description

2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline hydrochloride is a useful research compound. Its molecular formula is C16H19ClFN and its molecular weight is 279.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fluorescence Quenching and Molecular Interactions :

    • Research indicates that aniline derivatives like 2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline can be involved in fluorescence quenching studies, helping to understand the molecular interactions and conformational changes in solute molecules in various solvents (Geethanjali et al., 2015).
  • C-H Activation and Chemical Synthesis :

    • Certain aniline derivatives, similar in structure to the chemical , have been used as transient directing groups in catalytic processes, such as Ru(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This process facilitates the synthesis of complex molecular structures like quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).
  • Corrosion Inhibition :

    • Derivatives of aniline, including those with substituents like fluoro groups, are studied for their potential as corrosion inhibitors, particularly in acidic environments. These studies involve understanding the efficiency of these compounds in protecting metals like copper from corrosion (Khaled & Hackerman, 2004).
  • Materials Science and Sensor Technology :

    • Aniline compounds are involved in the synthesis of water-soluble cruciform fluorophores, which are used for sensing metal ions. This research contributes to the development of advanced materials for detecting environmental changes and pollutants (Tolosa, Zucchero, & Bunz, 2008).
  • Radioprotection Research :

    • Studies have been conducted on substituted anilines for their radioprotective properties, aiming to find compounds that can protect organisms from radiation damage. This research has significant implications for improving radioprotection in medical and other settings (Blickenstaff, Brandstadter, Reddy, Witt, & Lipkowitz, 1994).
  • Antimicrobial Drug Development :

Properties

IUPAC Name

2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN.ClH/c1-11-4-7-14(8-5-11)13(3)18-16-10-12(2)6-9-15(16)17;/h4-10,13,18H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMDXFYXCGZFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC2=C(C=CC(=C2)C)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.